molecular formula C7H7N3O2S B8661856 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

Cat. No.: B8661856
M. Wt: 197.22 g/mol
InChI Key: DIGKLMMXQNWSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound with a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . This compound is known for its unique structure, which includes a benzothiadiazine ring system. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the reaction of 2-aminobenzonitrile with sulfur dioxide and ammonia under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the benzothiadiazine ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione can be compared with other benzothiadiazine derivatives, such as:

  • 1H-2,1,3-benzothiadiazine-4-amine, 2,2-dioxide
  • 2,2-dioxo-1H-2lambda6,1,3-benzothiadiazine-4-amine

These compounds share similar core structures but differ in their substituents and specific chemical properties

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-amine

InChI

InChI=1S/C7H7N3O2S/c8-7-5-3-1-2-4-6(5)9-13(11,12)10-7/h1-4,9H,(H2,8,10)

InChI Key

DIGKLMMXQNWSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-cyanoaniline (236 mg, 2.0 mmol), sulfamide (192 mg, 2.0 mmol) and DBU (304 mg, 2.0 mmol) was heated at 160° C. under nitrogen for 3 days. After cooling to room temperature, the reaction mixture was diluted with water and extracted three times with EtOAc. The aqueous layer was removed under vacuum and the residue was purified by chromatography on silica gel eluting with 10% MeOH in dichloromethane to give the title compound as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.03 (dd, J=0.8, 8.0 Hz, 1H), 7.12 (dt, J=0.8, 8.0 Hz, 1H), 7.56 (dt, J=0.8, 8.0 Hz, 1H), 7.85 (dd, J=0.8, 8.0 Hz, 1H). MS 198 (MH+).
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.